molecular formula C17H23N3O3S B2746887 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865174-15-8

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2746887
CAS RN: 865174-15-8
M. Wt: 349.45
InChI Key: SDSUTQSVPPECPP-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which can be modified with various substituents to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present on the benzo[d]thiazol-2(3H)-one core .

Scientific Research Applications

Antidiabetic Drug Development

This compound has been evaluated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling. PTP1B inhibitors are considered promising therapeutic agents for Type II diabetes. In particular, derivatives of this compound have shown good in vitro PTP1B inhibitory activity and in vivo antihyperglycemic efficacy in diabetic rat models .

Antimycobacterial Agents

Derivatives of the compound have been synthesized and assessed for their antimycobacterial properties. These derivatives have displayed significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some showing no acute cellular toxicity towards lung fibroblast cell lines. This suggests potential applications in treating tuberculosis without harming non-targeted cells .

UV Filter in Cosmetic Products

The compound has been identified as a UV filter in cosmetic products. It has been deemed safe for use at a maximum concentration of 3%, except in applications that may lead to exposure of the end-user’s lungs by inhalation. This application takes advantage of the compound’s ability to absorb ultraviolet light, thereby protecting the skin from UV radiation .

Nitrosamine Formation Inhibition

In the context of cosmetics, the compound is recognized for its propensity to undergo nitrosation, leading to the formation of nitrosamines, which are harmful. Therefore, it should not be used in combination with nitrosating substances, and the nitrosamine content should be kept below 50 ppb. This application is crucial for ensuring the safety of cosmetic products .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to understand their binding patterns and stability as protein-ligand complexes. These studies are essential for drug design and development, as they provide insights into the molecular interactions between the compound and target proteins .

Selective Inhibition of Pathogens

Research has indicated that certain derivatives of this compound selectively inhibit Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria. This specificity is highly valuable in developing targeted therapies that minimize the impact on beneficial microorganisms .

Lead Molecule for Drug Discovery

Due to its promising in vitro and in vivo activities, the compound serves as a valuable lead molecule for further drug discovery efforts. Its role in the development of new therapeutic agents, particularly for chronic conditions like diabetes, is of significant interest to the pharmaceutical industry .

ADMET Prediction Studies

The compound has been involved in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies. These studies are crucial for early-stage drug development, helping to predict the pharmacokinetic properties and potential toxicity of new compounds before they are synthesized and tested in biological systems .

Mechanism of Action

While the exact mechanism of action of these compounds is not known, they have been shown to exhibit cytotoxic activity against human cancer cell lines .

Safety and Hazards

As with any chemical compounds, appropriate safety precautions should be taken when handling these substances. The specific hazards associated with these compounds would depend on their individual physical and chemical properties .

Future Directions

Future research could focus on further exploring the biological activities of these compounds and developing more effective synthesis methods . Additionally, more studies could be done to better understand their mechanism of action .

properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-5-23-9-8-20-14-7-6-13(18-12(4)21)10-15(14)24-17(20)19-16(22)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUTQSVPPECPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.